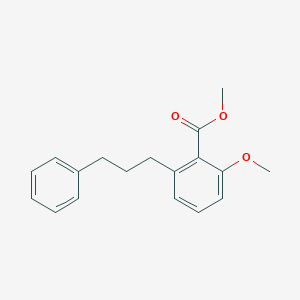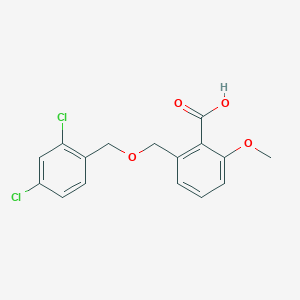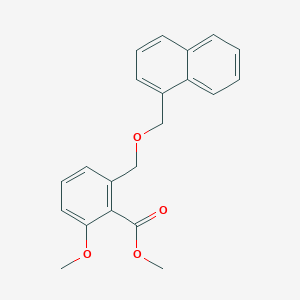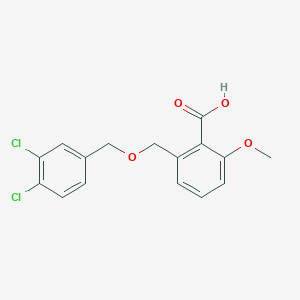
2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid, or TBMBMBA for short, is a compound with a wide range of applications in the field of scientific research. It is a synthetic compound derived from benzoic acid, with a unique structure that allows it to interact with biological molecules in a variety of ways.
Scientific Research Applications
Environmental Impact and Fate
Synthetic phenolic antioxidants, including compounds structurally related to 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid, have been extensively studied for their environmental occurrence, fate, and potential human exposure. These compounds are found in various matrices, including indoor dust, outdoor air, and water bodies, due to their widespread use in industrial applications. Their environmental presence raises concerns about potential health impacts, as some phenolic antioxidants have been associated with toxicity effects such as hepatic toxicity and endocrine disruption. Future research directions suggest investigating the environmental behaviors of novel high molecular weight synthetic phenolic antioxidants and their toxicity effects, especially in combination with other compounds (Liu & Mabury, 2020).
Biodegradation and Remediation
The biodegradation and fate of related ether compounds in environmental settings have been reviewed, with a focus on microbial degradation pathways and potential for remediation. Ethyl tert-butyl ether (ETBE), for example, undergoes aerobic biodegradation through initial hydroxylation, forming various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants may influence the biodegradation process, either by limiting oxygen availability or enhancing biodegradation through cometabolism. This area of research highlights the importance of understanding microbial pathways and the impact of environmental conditions on the degradation of synthetic compounds, which could inform remediation strategies for related chemicals (Thornton et al., 2020).
properties
IUPAC Name |
2-[(5-tert-butyl-2-methylphenyl)methoxymethyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-14-9-10-17(21(2,3)4)11-16(14)13-25-12-15-7-6-8-18(24-5)19(15)20(22)23/h6-11H,12-13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNZJQSHOKSHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)COCC2=C(C(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)
![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)






